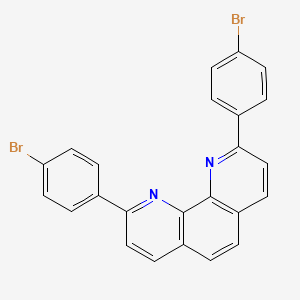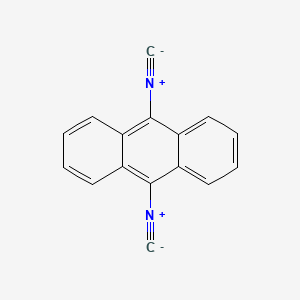
N-Pentacosa-10,12-diynoylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentacosa-10,12-diynoylglycine is a chemical compound known for its unique structure and properties It is a long-chain fatty acid derivative with a diynoic acid moiety, which contributes to its distinctive chemical behavior
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentacosa-10,12-diynoylglycine typically involves the reaction of pentacosa-10,12-diynoic acid with glycine. The process begins with the preparation of pentacosa-10,12-diynoic acid, which can be synthesized through the polymerization of diacetylene monomers. The reaction is usually initiated by ultraviolet light or other polymerization methods .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Pentacosa-10,12-diynoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diynoic acid moiety to more saturated forms.
Substitution: Substitution reactions can occur at the glycine moiety, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-Pentacosa-10,12-diynoylglycine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polydiacetylene-containing liposomes and other polymeric materials.
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
Wirkmechanismus
The mechanism of action of N-Pentacosa-10,12-diynoylglycine involves its interaction with lipid membranes and its ability to undergo polymerization. The diynoic acid moiety allows the compound to form conjugated polymers upon exposure to ultraviolet light or other stimuli. These polymers can change color in response to environmental changes, making them useful in sensing applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacosa-10,12-diynoic acid: A precursor to N-Pentacosa-10,12-diynoylglycine, known for its polymerization properties.
Henicosa-2,4-diynylamine: Another diynoic acid derivative with similar polymerization behavior.
Stearic acid derivatives: Compounds with similar long-chain fatty acid structures but different functional groups.
Uniqueness
This compound stands out due to its combination of a long-chain fatty acid with a glycine moiety, providing unique properties for polymerization and interaction with biological membranes. Its ability to undergo color transitions upon irradiation further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
162635-75-8 |
|---|---|
Molekularformel |
C27H45NO3 |
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
2-(pentacosa-10,12-diynoylamino)acetic acid |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(29)28-25-27(30)31/h2-12,17-25H2,1H3,(H,28,29)(H,30,31) |
InChI-Schlüssel |
ZWRGTRWWYGQHQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


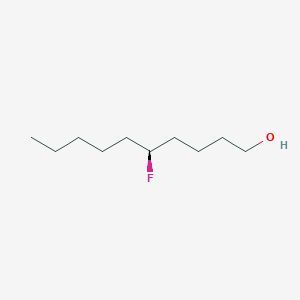
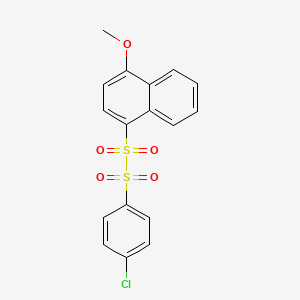
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)


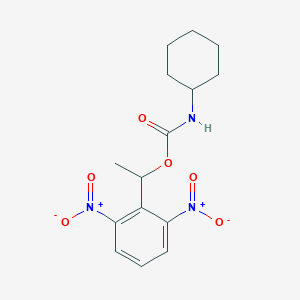
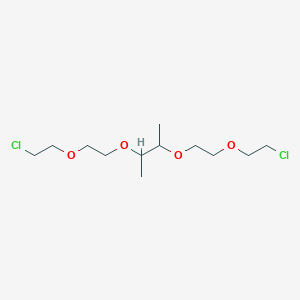
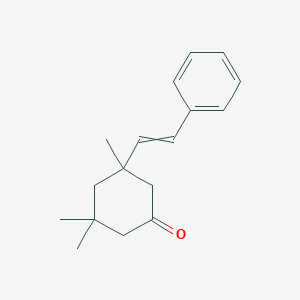
![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)

![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)
